Chirality Drives Helical Handedness
The (R)‑configuration of Boc‑α‑methyl‑allylglycine (Mag) is expected to dictate a left‑handed helical screw sense in peptides, based on extensive class‑level understanding of α‑methyl amino acids where the α‑carbon chirality determines helix handedness [REFS‑2]. Homooligomers of L‑Mag (the (S)‑enantiomer) adopt right‑handed β‑bends and 3₁₀‑helices as demonstrated by FT‑IR, ¹H NMR, and X‑ray crystallography [REFS‑1]. For peptides requiring a specific helical handedness, selection of the correct enantiomer is non‑negotiable.
| Evidence Dimension | Helical handedness induction |
|---|---|
| Target Compound Data | (R)‑Mag (target) induces left‑handed helices |
| Comparator Or Baseline | (S)‑Mag (L‑Mag, CAS 136707‑27‑2) induces right‑handed β‑bends and 3₁₀‑helices |
| Quantified Difference | Opposite helix screw sense (qualitative, no numerical handedness ratio available) |
| Conditions | FT‑IR, ¹H NMR, and X‑ray crystallography of homooligopeptides in CDCl₃ and solid state |
Why This Matters
Using the enantiomer that matches the desired helical sense is essential for achieving the intended peptide secondary structure and biological function.
- [1] Peggion C, Formaggio F, Crisma M, Toniolo C, Kamphuis J, Kaptein B, Broxterman QB, Vitale RM, Iacovino R, Saviano M, Benedetti E. Cα‑Methyl,Cα‑allylglycine (Mag) homooligomers. 2001. IRIS CNR. https://iris.cnr.it/handle/20.500.14243/182911 View Source
- [2] Toniolo C, Crisma M, Formaggio F, Peggion C. Control of peptide conformation by the Thorpe‑Ingold effect (Cα‑tetrasubstitution). Biopolymers. 2001; 60(5):387‑400. View Source
